

## **CAY10595: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CAY10595	
Cat. No.:	B120155	Get Quote

An In-Depth Profile of a Potent CRTH2/DP2 Receptor Antagonist

This technical guide provides a comprehensive overview of **CAY10595**, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of **CAY10595**.

# **Core Chemical Properties**

**CAY10595**, identified as compound 71 in its discovery publication, possesses the following chemical and physical properties.[1]

Property	Value
CAS Number	916047-16-0
Molecular Formula	C20H13Cl2FN2O5
Molecular Weight	451.23 g/mol
Physical State	Solid
Purity	>98%
Solubility	Soluble in DMSO and DMF



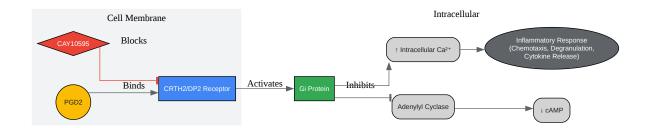
# Mechanism of Action: Targeting the CRTH2/DP2 Receptor

**CAY10595** functions as a potent and selective antagonist of the CRTH2/DP2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on type 2 helper T (Th2) cells, eosinophils, and basophils. The binding of the natural ligand, prostaglandin D2 (PGD2), to the CRTH2 receptor initiates a signaling cascade that is central to the pathophysiology of allergic inflammation.

**CAY10595** competitively binds to the CRTH2 receptor, with a reported high affinity (Ki) of 10 nM, thereby blocking the downstream signaling induced by PGD2.[1] This antagonism effectively inhibits the activation and recruitment of key inflammatory cells to sites of allergic reaction.

## **Signaling Pathway**

The CRTH2/DP2 receptor is coupled to a Gi alpha subunit. Upon PGD2 binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and an increase in intracellular calcium concentration. This signaling cascade ultimately results in cellular responses such as chemotaxis, degranulation, and cytokine release. By blocking the initial binding of PGD2, CAY10595 prevents these downstream events.



Click to download full resolution via product page



Caption: CAY10595 antagonism of the CRTH2/DP2 signaling pathway.

# **Experimental Protocols**

**CAY10595** has been characterized through various in vitro and in vivo experimental models. The following are detailed methodologies for key assays.

# In Vitro: [35S]GTPyS Binding Assay

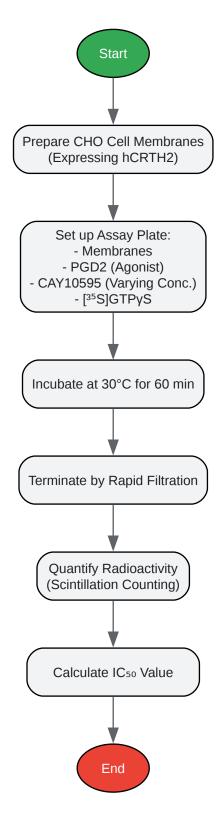
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor stimulation. The antagonist activity of **CAY10595** was confirmed using this method on membranes from Chinese Hamster Ovary (CHO) cells expressing the human CRTH2 receptor.

#### Methodology:

- Membrane Preparation: CHO cells stably expressing the human CRTH2 receptor are
  harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>, 1
  mM EDTA). The homogenate is centrifuged, and the resulting membrane pellet is
  resuspended in an appropriate assay buffer.
- Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of PGD2 (agonist), varying concentrations of CAY10595, and [35S]GTPγS in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 10 μM GDP, pH 7.4).
- Incubation: The plate is incubated at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPyS binding.
- Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free [35S]GTPγS. The filters are then washed with ice-cold wash buffer.
- Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The data are analyzed to determine the IC<sub>50</sub> value of **CAY10595**, which is the concentration of the antagonist that inhibits 50% of the maximal PGD2-stimulated



[35S]GTPyS binding. For **CAY10595**, the reported IC<sub>50</sub> is 48 nM.[1]



Click to download full resolution via product page



Caption: Workflow for the [35S]GTPyS binding assay.

## In Vivo: Collagen-Induced Arthritis (CIA) in Mice

The anti-inflammatory effects of **CAY10595** have been evaluated in a murine model of collagen-induced arthritis, a widely used model for studying the pathology of rheumatoid arthritis.

#### Methodology:

- Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II
  collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the
  tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is
  administered 21 days after the primary immunization.
- Treatment: CAY10595 is administered orally to the mice, typically starting from the day of the booster injection and continuing for a specified period. A vehicle control group receives the same volume of the vehicle used to dissolve CAY10595.
- Assessment of Arthritis: The severity of arthritis is monitored regularly by scoring the clinical signs of inflammation in the paws (redness, swelling). Each paw is scored on a scale of 0-4, with a maximum possible score of 16 per mouse.
- Histological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.
- Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and collagen-specific antibodies. Studies have shown that administration of CAY10595 can reduce the levels of IgG2a anti-collagen antibodies.[1]

## Conclusion

**CAY10595** is a valuable research tool for investigating the role of the CRTH2/DP2 receptor in allergic and inflammatory diseases. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at elucidating the therapeutic potential of CRTH2 antagonism. The experimental protocols detailed in this guide provide a foundation for the consistent and reproducible application of **CAY10595** in a research setting.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CAY10595 | PREP拮抗剂 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [CAY10595: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120155#cay10595-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com